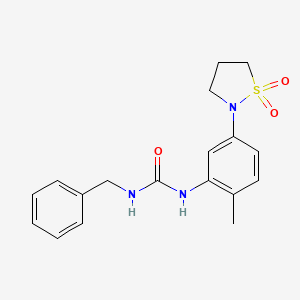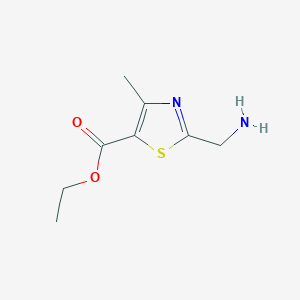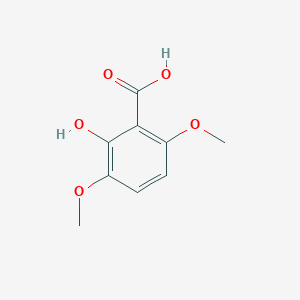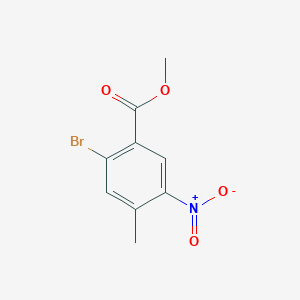
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Descripción general
Descripción
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has shown promising results in various preclinical studies, making it a potential candidate for further development as a drug.
Mecanismo De Acción
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a cascade of downstream effects. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It also inhibits the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the NF-κB pathway. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the accumulation of amyloid-β peptides in Alzheimer's disease models. This compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical models and has shown promising results. However, this compound also has some limitations. It has low solubility in water, which can limit its bioavailability in vivo. It also has low selectivity for GSK-3β, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea research. One direction is to improve the bioavailability of this compound by developing new formulations or prodrugs. Another direction is to improve the selectivity of this compound for GSK-3β by developing new analogs or derivatives. This compound could also be used as a tool compound to study the role of GSK-3β in various diseases. Finally, this compound could be further developed as a drug candidate for various diseases such as cancer, Alzheimer's disease, and diabetes.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.
Propiedades
IUPAC Name |
1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-8-9-16(21-10-5-11-25(21,23)24)12-17(14)20-18(22)19-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWIJFCMOUWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[6-(Bromomethyl)-2-pyridyl]-2-propanol](/img/structure/B3220764.png)



![Tert-butyl (1-(5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B3220794.png)

![5-methyl-N-(4-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3220816.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3220830.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3220838.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3220864.png)